Gallium;dimethylazanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of gallium complexes often involves reactions between gallium halides or gallium organometallic precursors with ligands that can coordinate to gallium to form stable complexes. For example, dialkylgallium complexes can be synthesized through the reaction of trimethylgallium with Schiff-base ligands, resulting in intramolecularly coordinated Group 13 metal Schiff-base complexes characterized by photoluminescent properties (Shen et al., 2000).

Molecular Structure Analysis

The molecular structure of gallium complexes is often elucidated through X-ray crystallography, revealing details such as coordination environments and ligand geometries. The crystal structure analysis of dimethyl[N-salicylidene 2-aminopyridine]gallium showed a four-coordinate Ga atom (Shen et al., 2000).

Chemical Reactions and Properties

Gallium complexes exhibit various chemical reactions and properties, including luminescence, which is often studied through photoluminescent emission spectra. For instance, the emission spectra of certain dimethylgallium complexes were measured, showing maximum emission wavelengths between 503 and 511 nm upon UV light radiation (Shen et al., 2000).

Physical Properties Analysis

The physical properties of gallium complexes, such as stability, solubility, and volatility, are crucial for their potential applications. Studies have shown that gallium compounds can exhibit significant stability against moisture and air, making them suitable for various applications, including as precursors in deposition processes (Jutzi et al., 1996).

Chemical Properties Analysis

The chemical properties of gallium complexes, including reactivity and coordination behavior, are influenced by the ligands attached to the gallium center. The coordinative and electronic saturation of the metal center in gallium complexes can lead to decreased reactivity, which is an important characteristic for their stability and application (Jutzi et al., 1996).

Scientific Research Applications

Therapeutic Applications and Toxicity

Gallium compounds have found their place in medicine, particularly for their anti-inflammatory, immunosuppressive, and antimicrobial activities against certain pathogens. Their use extends to diagnostic and therapeutic agents in cancer and disorders related to calcium and bone metabolism. The semiconductor industry also benefits from the unique chemical properties of gallium arsenide. However, the therapeutic applications of gallium are accompanied by potential toxicities, necessitating an understanding of their therapeutic index to avoid clinical toxicities (Chitambar, 2010).

Anticancer Properties

Gallium(III) complexes have been characterized for their anticancer drug research potential, showing promise in inhibiting tumor growth. The solubility, stability, and lipophilicity of these complexes, along with their reactivity towards major serum transport proteins, have been a focus, suggesting their role in delivering anticancer agents effectively to tumors (Rudnev et al., 2006).

Environmental and Biological Effects

Research has also delved into the environmental and biological impacts of gallium, especially concerning its toxicity in aquatic organisms and potential environmental risks for exposure in the workplace. Such studies are crucial for establishing safe concentration levels and understanding the broader implications of gallium use (Yang & Chen, 2003).

Liquid Metals and Surface Oxides

The surface oxide layer of liquid gallium and its alloys, previously considered a nuisance, has found new applications in electronics, drug delivery systems, and more. The "skin" of solid oxide enables the development of soft electrodes, sensors, and other innovative components, highlighting gallium's versatility beyond traditional applications (Dickey, 2014).

Antimicrobial and Antileishmanial Applications

Gallium's potential extends to antimicrobial and antileishmanial activities, with several gallium complexes showing significant selectivity and efficacy against bacteria, cancer cells, and the protozoan parasite Leishmania. These findings indicate gallium's promising role in treating infections and diseases resistant to traditional treatments (Duffin et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

gallium;dimethylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

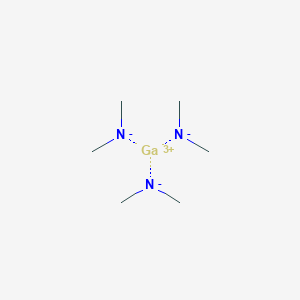

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18GaN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dimethylamino)gallane dimer | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)